N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-oxo-4H-chromene-2-carboxamide
Description
N-[(2Z)-3-Methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-oxo-4H-chromene-2-carboxamide is a heterocyclic compound featuring a benzothiazolylidene scaffold fused with a 4-oxochromene carboxamide moiety. The Z-configuration at the benzothiazolylidene double bond is critical for maintaining planarity and enabling π-π stacking or hydrogen bonding in crystal lattices. Structural characterization of such compounds often relies on X-ray crystallography using programs like SHELXL and visualization tools such as ORTEP .
Properties
IUPAC Name |
N-(3-methyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O3S/c1-20-12-7-3-5-9-16(12)24-18(20)19-17(22)15-10-13(21)11-6-2-4-8-14(11)23-15/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEFHYXWBBONCRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=NC(=O)C3=CC(=O)C4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-oxo-4H-chromene-2-carboxamide involves multiple steps, typically starting with the preparation of the benzothiazole and chromene intermediates. The reaction conditions often include the use of solvents like acetonitrile or ether, and catalysts such as hydrochloric acid. The final step involves the cyclization and formation of the carboxamide group under controlled conditions .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Cycloaddition: The compound can participate in Diels-Alder reactions due to its conjugated diene system.
Scientific Research Applications
N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules.
Material Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby blocking the substrate from accessing the enzyme. This inhibition can lead to the disruption of critical biological pathways, making it a potential therapeutic agent .
Comparison with Similar Compounds
Core Chromene Derivatives
The target compound shares a 4-oxo-4H-chromene backbone with derivatives like N-(8-(2-chlorobenzylidene)-4-(2-chlorophenyl)-3-cyano-5,6,7,8-tetrahydro-4H-chromen-2-yl) benzamide (). However, the latter incorporates a tetrahydrochromene ring system with chlorine substituents, enhancing steric bulk and altering electronic delocalization compared to the fully aromatic chromene in the target compound .
Thiazolylidene Analogues
Compounds such as (Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide () and 1-ethyl-2-{[(2Z)-3-ethyl-5-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-oxo-1,3-thiazolidin-2-ylidene]methyl}quinolin-1-ium 4-methylbenzene-1-sulfonate () highlight structural diversity within the thiazolylidene family. The target compound’s 3-methyl substituent on the benzothiazolylidene ring contrasts with methoxyphenyl or ethyl groups in analogues, affecting solubility and π-stacking capabilities .
Physicochemical Properties
Hydrogen Bonding and Crystal Packing
The carboxamide group in the target compound facilitates N–H···O hydrogen bonds, akin to N-(2-Chlorobenzyl)-2-(2-oxoindolin-3-ylidene)hydrazinecarbothioamide (), which forms N–H···S and N–H···O interactions. Such motifs influence melting points and solubility: the target compound’s lack of thioamide groups may reduce sulfur-mediated interactions compared to ’s derivatives .
Solubility and Stability
The methyl group on the benzothiazolylidene ring enhances hydrophobicity relative to polar substituents (e.g., chlorine in ). Conversely, the chromene carbonyl group improves aqueous solubility compared to fully nonpolar analogues like those in .
Crystallographic Data
Key Observations:
Biological Activity
N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a benzothiazole ring and a chromene moiety, which are significant for its biological properties. The molecular formula is , with a molecular weight of approximately 299.35 g/mol. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₃N₃O₂S |
| Molecular Weight | 299.35 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : It may act as a ligand for certain receptors, influencing signal transduction pathways.
- Antimicrobial Activity : Preliminary studies suggest that it exhibits significant antibacterial and antifungal properties.
Antimicrobial Activity
Research indicates that this compound possesses notable antimicrobial properties. For instance:
- Antibacterial Effects : Studies have shown that the compound exhibits activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to or better than standard antibiotics such as ampicillin .
| Bacteria | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.015 |
| Escherichia coli | 0.030 |
| Bacillus cereus | 0.020 |
Antifungal Activity
In addition to antibacterial properties, the compound has demonstrated antifungal activity against various strains:
| Fungi | MIC (mg/mL) |
|---|---|
| Candida albicans | 0.004 |
| Aspergillus niger | 0.060 |
Structure-Activity Relationship (SAR)
The structure of this compound is crucial for its biological activity. Modifications in the benzothiazole and chromene moieties can significantly influence its potency and selectivity against various pathogens.
Case Studies
-
Study on Anticancer Activity : In vitro studies have indicated that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines, including breast (MDA-MB-231) and prostate (PC-3) cancers . The most potent derivatives showed IC50 values in the low micromolar range.
Cell Line IC50 (µM) MDA-MB-231 5 PC-3 10 - Docking Studies : Computational studies have suggested that the compound binds effectively to target proteins associated with cancer proliferation pathways, indicating potential for further development as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
